5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole
Overview
Description
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atomsIts molecular formula is C7H9IN2, and it has a molecular weight of 248.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions, followed by methylation of the resulting pyrazole intermediate . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-cyclopropyl-1-methyl-1H-pyrazole: Lacks the iodine atom, which is crucial for certain substitution reactions.
Uniqueness
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both the cyclopropyl and iodine substituents.
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1-methylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-10-7(5-2-3-5)6(8)4-9-10/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZFZGGEGHGDEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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